N-(4-isopropylphenyl)-3,3-dimethylbutanamide
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Overview
Description
N-(4-isopropylphenyl)-3,3-dimethylbutanamide is an organic compound characterized by its unique chemical structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular structure consists of a butanamide backbone with an isopropylphenyl group attached, which contributes to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-3,3-dimethylbutanamide typically involves the reaction of 4-isopropylbenzaldehyde with various amines and diethyl phosphite using the Kabachnik–Fields reaction under room temperature and solvent-free conditions . This method is favored for its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and related compounds.
Scientific Research Applications
N-(4-isopropylphenyl)-3,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
N-(4-isopropylphenyl)-N′,N′-dimethylurea: A phenylurea herbicide with similar structural features.
Diethyl ((4-isopropylphenyl)(substitutedphenylamino)methyl)phosphonate: A compound with related functional groups and applications.
Uniqueness
N-(4-isopropylphenyl)-3,3-dimethylbutanamide stands out due to its unique combination of chemical stability and reactivity. Its distinct structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3,3-dimethyl-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-11(2)12-6-8-13(9-7-12)16-14(17)10-15(3,4)5/h6-9,11H,10H2,1-5H3,(H,16,17) |
InChI Key |
UHYHGYXIVRVNQH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC(C)(C)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
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